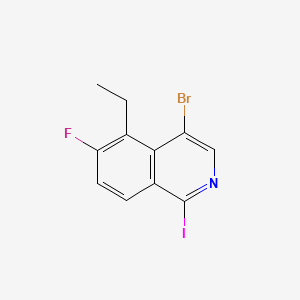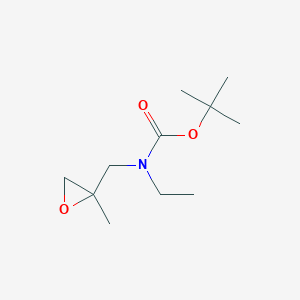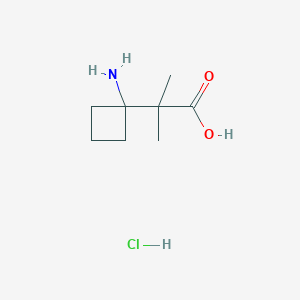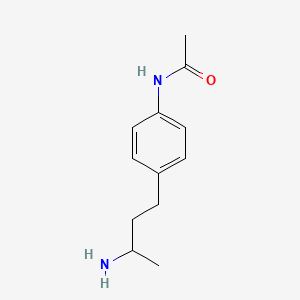
n-(4-(3-Aminobutyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(4-(3-Aminobutyl)phenyl)acetamide: is an organic compound with the molecular formula C12H18N2O It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a 3-aminobutyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-(3-Aminobutyl)phenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoacetophenone and 3-aminobutylamine.
Formation of Intermediate: The first step involves the nucleophilic substitution reaction between 4-bromoacetophenone and 3-aminobutylamine to form an intermediate compound.
Acetylation: The intermediate is then subjected to acetylation using acetic anhydride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
n-(4-(3-Aminobutyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the acetamide group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, n-(4-(3-Aminobutyl)phenyl)acetamide serves as a building block for the synthesis of more complex molecules. It can be used in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structure allows for modifications that can enhance binding affinity and specificity towards biological targets.
Medicine
This compound is investigated for its potential therapeutic properties. It may act as an analgesic, anti-inflammatory, or anticancer agent, depending on its interaction with specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its functional groups that allow for further chemical modifications.
Mécanisme D'action
The mechanism by which n-(4-(3-Aminobutyl)phenyl)acetamide exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The acetamide group can form hydrogen bonds with active sites of enzymes, while the phenyl ring can engage in π-π interactions with aromatic residues. The 3-aminobutyl chain provides additional flexibility and binding opportunities.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-(4-(3-Aminopropyl)phenyl)acetamide: Similar structure but with a shorter alkyl chain.
n-(4-(3-Aminobutyl)phenyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
n-(4-(3-Aminobutyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 3-aminobutyl chain provides a balance between hydrophilicity and hydrophobicity, enhancing its solubility and interaction with biological targets.
Propriétés
Formule moléculaire |
C12H18N2O |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
N-[4-(3-aminobutyl)phenyl]acetamide |
InChI |
InChI=1S/C12H18N2O/c1-9(13)3-4-11-5-7-12(8-6-11)14-10(2)15/h5-9H,3-4,13H2,1-2H3,(H,14,15) |
Clé InChI |
VCMNVZSWBBVHSL-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=C(C=C1)NC(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




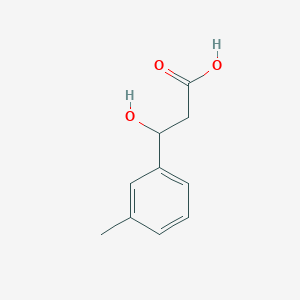

![(2S)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13539080.png)
![4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B13539089.png)

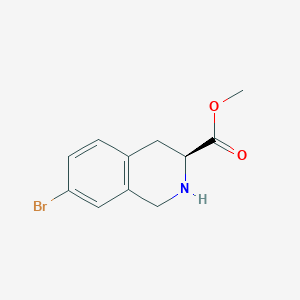
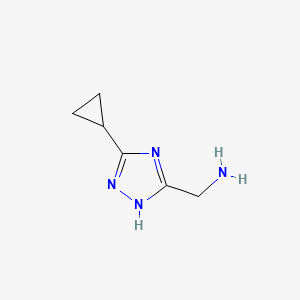
![5-bromo-1-cyclobutyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13539123.png)
